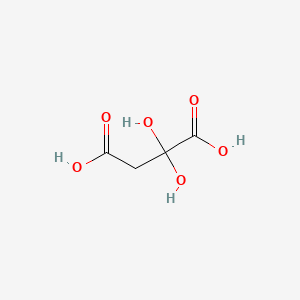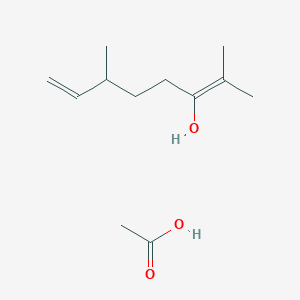
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The introduction of the chlorophenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable benzene derivative under basic conditions. The methyl group can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propane-2-sulfinyl group is typically introduced through a sulfoxidation reaction, where a suitable sulfide precursor is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize costs. Safety and environmental considerations would also play a significant role in the design of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Propane-2-sulfonyl chloride
- 1-Propanesulfonyl chloride
- 2-Chloropropane
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61166-83-4 |
|---|---|
Fórmula molecular |
C16H17ClO2S |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-11(2)20(18)16-10-15(8-7-12(16)3)19-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
Clave InChI |
JMNBTJWBDPSCMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)S(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)




![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
